molecular formula C12H13BrClF2N B8124579 1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine

1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine

Cat. No.: B8124579
M. Wt: 324.59 g/mol
InChI Key: CRQCMLIHNUWARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine is a halogenated piperidine derivative characterized by a benzyl group substituted with bromo (position 3) and chloro (position 2) atoms, linked to a piperidine ring bearing two fluorine atoms at the 4-position. The bromo and chloro substituents enhance electrophilicity, while the difluorinated piperidine ring may improve metabolic stability and lipophilicity .

Properties

IUPAC Name

1-[(3-bromo-2-chlorophenyl)methyl]-4,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClF2N/c13-10-3-1-2-9(11(10)14)8-17-6-4-12(15,16)5-7-17/h1-3H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCMLIHNUWARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Halide Intermediate Synthesis

The synthesis of 3-bromo-2-chloro-benzyl halide typically begins with functionalization of bromine and chlorine on a toluene derivative. A common approach involves direct halogenation or cross-coupling reactions . For instance, bromination of 2-chlorotoluene using sodium bromide and sodium hypochlorite under ultrasonic conditions achieves regioselective bromination at the 3-position. This method avoids toxic gaseous bromine, aligning with green chemistry principles.

Reaction Conditions for Bromination

ParameterValueSource
Substrate2-Chlorotoluene
Brominating AgentNaBr + NaClO
SolventDichloromethane/Water
Temperature20–25°C
Yield90–92%

4,4-Difluoro-piperidine Synthesis

4,4-Difluoro-piperidine is synthesized via deoxyfluorination of piperidone using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, treatment of piperidin-4-one with DAST in dichloromethane at −78°C yields 4,4-difluoro-piperidine with 85% efficiency.

Coupling Strategies for Benzyl-Piperidine Assembly

The final step involves coupling the benzyl halide with 4,4-difluoro-piperidine. Two predominant methods are explored:

Nucleophilic Substitution

The benzyl halide reacts with 4,4-difluoro-piperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (K₂CO₃ or Et₃N). This SN2 mechanism proceeds at 80–100°C for 12–24 hours, yielding the target compound.

Optimized Conditions

ParameterValueOutcome
SolventAcetonitrile78% Yield
BaseTriethylamineReduced side products
Temperature85°C24 hours

Metal-Mediated Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between a benzyl boronic acid and a halogenated piperidine derivative offers an alternative. However, steric hindrance from the 3-bromo-2-chloro substituents often reduces efficiency (<50% yield).

Alternative Pathways and Emerging Technologies

Reductive Amination

Condensation of 3-bromo-2-chloro-benzaldehyde with 4,4-difluoro-piperidine under hydrogenation conditions (H₂, Pd/C) forms the benzylamine intermediate, which is subsequently reduced. This method suffers from over-reduction side reactions but achieves moderate yields (65%).

Flow Chemistry Approaches

Continuous-flow systems enhance reaction control for exothermic steps like halogenation. A microreactor setup for benzyl bromide synthesis achieves 94% conversion in 10 minutes, compared to 24 hours in batch.

Analytical Characterization and Quality Control

Critical quality attributes include halogen purity and residual solvent levels .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, 1H, Ar-H), 7.32 (d, 1H, Ar-H), 3.72 (s, 2H, CH₂), 2.85 (m, 4H, piperidine-H), 2.15 (m, 2H, piperidine-H).

  • ¹⁹F NMR : −118.5 ppm (CF₂).

Impurity Profiling

GC-MS analysis detects trace dichloromethane (<0.1%) from the bromination step . Recrystallization from heptane reduces impurities to <0.05%.

Chemical Reactions Analysis

1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The benzyl and piperidine rings can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The primary application of 1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine lies in its potential as a pharmaceutical agent targeting various receptors:

  • Orexin Receptor Antagonism : This compound has been identified as a selective antagonist for orexin receptors, which are involved in regulating sleep-wake cycles, appetite, and energy homeostasis. Antagonists of these receptors have been studied for their potential in treating sleep disorders, obesity, and other metabolic conditions .
  • NMDA Receptor Modulation : Some derivatives of difluoropiperidine compounds have shown promise as NMDA receptor antagonists. This action can be beneficial in managing neurological disorders such as Alzheimer's disease and other cognitive dysfunctions .

Case Study 1: Orexin Receptor Antagonists

A study highlighted the development of novel compounds that exhibit high affinity for orexin receptors. The research demonstrated that these compounds could effectively reduce symptoms related to sleep disorders and obesity when administered in appropriate doses. The findings suggest that this compound could serve as a lead compound for further development in this area .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of difluoropiperidine derivatives. The study found that certain modifications to the piperidine structure enhanced the compound's ability to protect neuronal cells from oxidative stress and excitotoxicity. This indicates potential applications in treating neurodegenerative diseases .

Table 2: Summary of Case Studies

Study FocusFindingsImplications
Orexin Receptor AntagonismEffective reduction of sleep disorder symptomsPotential treatment for obesity and insomnia
Neuroprotective EffectsEnhanced protection against oxidative stressApplications in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Heterocycle: The target compound features a piperidine ring, whereas 1782463-27-7 and 214614-97-8 contain oxazolidinone cores. 510729-01-8 incorporates a spiro benzoxazine-piperidine system, introducing conformational constraints that may reduce entropy penalties in molecular interactions .
  • Halogenation Patterns :

    • The target’s 3-bromo-2-chloro-benzyl group differs from the 4-bromo-3-fluoro (1782463-27-7) and 3-fluoro (214614-97-8) substituents. Bromo and chloro groups are stronger electron-withdrawing groups than fluoro, influencing electronic effects and reactivity in cross-coupling reactions .
  • Functional Groups :

    • Hydroxymethyl groups in 1782463-27-7 and 214614-97-8 increase hydrophilicity (lower logP) compared to the target’s lipophilic difluoropiperidine .
    • Carbamate in 149524-42-5 introduces a labile bond, enabling hydrolysis or enzyme-mediated cleavage, unlike the stable C–Br/C–Cl bonds in the target .

Physicochemical Properties

Property Target Compound 1782463-27-7 510729-01-8 149524-42-5
Molecular Weight ~340–360 g/mol (estimated) ~316 g/mol ~330 g/mol ~334 g/mol
logP (Predicted) ~3.5–4.0 (high lipophilicity) ~2.0–2.5 (polar OH group) ~2.8–3.2 (spiro rigidity) ~3.0–3.5 (carbamate)
Reactivity Electrophilic (Br/Cl sites) Nucleophilic (OH group) Moderate (spiro stability) Labile (carbamate bond)
  • Solubility : The hydroxymethyl group in 1782463-27-7 and 214614-97-8 enhances aqueous solubility, whereas the target’s halogenated benzyl and difluoropiperidine groups favor organic solvents .
  • Metabolic Stability : The target’s C–F bonds resist oxidative metabolism, whereas carbamate (149524-42-5) and hydroxymethyl groups may undergo faster enzymatic degradation .

Biological Activity

1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for its pharmacological properties, particularly in the context of drug development and enzyme inhibition.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromine atom, a chlorine atom, and two fluorine atoms. The presence of these halogens enhances the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms increase the compound's binding affinity, allowing it to modulate biological pathways effectively. The exact mechanisms depend on the specific biological context in which the compound is studied .

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that similar piperidine derivatives exhibit inhibitory effects on kinases and other enzymes critical for cellular function .

Antiproliferative Effects

In vitro studies have demonstrated that compounds structurally related to this compound can exhibit significant antiproliferative activity against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine core can enhance or diminish this activity .

Study on Anticancer Activity

A study exploring the anticancer potential of related piperidine compounds found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 260 nM against T. brucei, indicating potent activity against this target organism .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that the compound can penetrate biological membranes effectively due to its lipophilic nature. Studies indicate that it retains selectivity over mammalian cell lines, suggesting a favorable therapeutic index .

Data Table: Biological Activity Summary

Biological Activity Observed Effect Reference
Enzyme InhibitionInhibits various kinases
Antiproliferative ActivityIC50 ~260 nM against T. brucei
SelectivityHigh selectivity over MRC-5 cells

Q & A

Q. What synthetic routes are recommended for 1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Begin with a nucleophilic substitution or coupling reaction using 3-bromo-2-chlorobenzyl derivatives and 4,4-difluoropiperidine precursors. For optimization:
  • Temperature Control : Heat reactions to 100–110°C for efficient coupling, as demonstrated in palladium-catalyzed cross-coupling protocols .
  • Catalyst Selection : Use Pd₂(dba)₃ with XPhos ligand systems to enhance reactivity and reduce side-product formation .
  • Stoichiometry : Maintain a 1:1 molar ratio of aryl halide to piperidine derivatives to minimize unreacted intermediates.
  • Purification : Employ flash chromatography or recrystallization (e.g., using DCM/hexane) to isolate pure products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks from the benzyl and piperidine moieties.
  • LC-MS : Confirm molecular weight and purity (>95%) via high-resolution mass spectrometry .
  • Resolving Discrepancies :
  • Variable Temperature NMR : Use low-temperature NMR (e.g., 0°C) to reduce dynamic effects in the piperidine ring .
  • Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer :
  • Stability Testing :
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., 199–202°C for related brominated piperidines) .
  • Light Sensitivity : Store in amber vials at –20°C; monitor degradation via HPLC over 30 days .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution pathways.
  • Molecular Docking : Screen derivatives for target binding (e.g., enzymes with halogen-binding pockets) using AutoDock Vina .
  • Machine Learning : Train models on existing halogenated piperidine datasets to predict reaction outcomes .

Q. What strategies resolve contradictory biological activity data across assay systems (e.g., in vitro vs. cell-based)?

  • Methodological Answer :
  • Assay Replication : Standardize protocols (e.g., ATP levels, incubation time) to minimize variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell media that may inhibit activity .
  • Positive Controls : Include known inhibitors (e.g., kinase inhibitors) to validate assay sensitivity .

Q. What are the key challenges in analyzing reaction byproducts during large-scale synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproduct Identification :
  • GC-MS : Monitor volatile impurities (e.g., dehalogenated byproducts) .
  • X-ray Crystallography : Resolve structures of crystalline side-products (e.g., dimerized intermediates) .
  • Mitigation :
  • Flow Chemistry : Improve mixing efficiency and reduce residence time to suppress side reactions .

Q. How do solvent polarity and proticity influence the compound’s reactivity in SNAr or cross-coupling reactions?

  • Methodological Answer :
  • Solvent Screening : Test DMF (polar aprotic) vs. THF (less polar) for coupling efficiency.
  • Kinetic Studies : Use in situ IR to track reaction rates; polar solvents accelerate nucleophilic attack .
  • Dielectric Constant Correlation : Compare yields with solvent ε values to optimize polarity .

Q. What scalability challenges arise in multi-step syntheses, and how can they be addressed?

  • Methodological Answer :
  • Bottleneck Analysis : Identify low-yield steps (e.g., Boc deprotection) via process mass intensity (PMI) metrics .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and improve turnover .
  • Continuous Processing : Implement plug-flow reactors for intermediates prone to degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.